molecular formula C42H85NO2 B3025989 N-(tetracosanoyl)-1-deoxysphinganine CAS No. 1645269-63-1

N-(tetracosanoyl)-1-deoxysphinganine

Cat. No.: B3025989
CAS No.: 1645269-63-1
M. Wt: 636.1 g/mol
InChI Key: PTDCLRQOABWOQP-WVILEFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetracosanoyl)-1-deoxysphinganine: is a type of ceramide, which is a class of lipid molecules composed of a sphingoid base and a fatty acid. Ceramides play a crucial role in cellular processes such as cell cycle regulation, apoptosis, and stress responses. This particular compound, with a very long fatty acyl chain, is associated with various biological functions and has been linked to conditions such as insulin resistance and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(tetracosanoyl)-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with tetracosanoic acid. The reaction is usually carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: : N-(tetracosanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ceramides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced ceramides.

    Substitution: this compound can undergo substitution reactions where the fatty acyl chain can be replaced with other fatty acids under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various fatty acids, coupling agents like DCC.

Major Products

Scientific Research Applications

N-(tetracosanoyl)-1-deoxysphinganine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(tetracosanoyl)-1-deoxysphinganine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It can act as a second messenger in various signaling cascades, affecting processes such as apoptosis and cell cycle arrest. The compound interacts with specific molecular targets, including receptors and enzymes, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    N-(docosanoyl)-sphing-4-enine: Another very long-chain ceramide with similar biological functions.

    N-(hexadecanoyl)-sphing-4-enine: A ceramide with a shorter fatty acyl chain.

Uniqueness: : N-(tetracosanoyl)-1-deoxysphinganine is unique due to its very long fatty acyl chain, which imparts distinct biophysical properties and biological functions. Its role in metabolic disorders and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h40-41,44H,4-39H2,1-3H3,(H,43,45)/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDCLRQOABWOQP-WVILEFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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